Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound featuring a fused imidazo-benzothiazole core with a carboxylic acid group at position 2 and a water molecule in its crystalline structure. Its molecular formula is C₁₀H₇N₂O₂S·H₂O, with a molecular weight of 254.26 g/mol (calculated from anhydrous base: 236.25 g/mol + H₂O) . This compound is commercially available with a purity of ≥95% (CAS RN: 64951-09-3) and is utilized in pharmaceutical and agrochemical research due to its structural versatility . Its synthesis often involves nitrosation reactions under acidic conditions, followed by neutralization and crystallization steps .
The presence of the benzothiazole moiety enhances aromatic stability, while the carboxylic acid group at position 2 facilitates hydrogen bonding and salt formation, influencing solubility and biological interactions. The hydrate form improves crystallinity, making it advantageous for formulation studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S.H2O/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6;/h1-5H,(H,13,14);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRJYLEZVAKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed:
Oxidation: Formation of imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid oxides.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of acyl derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate has been extensively studied for its pharmacological properties:
- Antimicrobial Activity : Exhibits significant activity against various bacterial and fungal strains. For instance, it has been compared with standard antibiotics like norfloxacin, showing promising results against Mycobacterium tuberculosis with an IC50 of 2.32 μM .
- Antitumor Activity : Derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values below 10 µg/mL against colon carcinoma cells .
- Anti-inflammatory Properties : The compound has shown potential in modulating immune responses and reducing inflammation. Studies indicate that certain derivatives can suppress delayed-type hypersensitivity while preserving other immune functions .
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Targets protein kinases involved in cell signaling pathways related to cancer progression and inflammation. Notably, it interacts with VEGF and PDGF receptors .
- Receptor Modulation : May modulate immune responses without significantly inhibiting humoral immunity .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in the development of new materials:
- Material Science : Utilized in creating materials with specific electronic and optical properties due to its unique structural characteristics. Its ability to form stable complexes makes it a candidate for developing advanced materials .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of Imidazo[2,1-b][1,3]benzothiazole derivatives, researchers found that specific modifications to the benzothiazole moiety enhanced activity against multidrug-resistant bacterial strains. The results indicated that certain derivatives had lower MIC values compared to traditional antibiotics .
Case Study 2: Antitumor Activity
A series of experiments conducted on colon carcinoma HCT-15 cells demonstrated that derivatives of Imidazo[2,1-b][1,3]benzothiazole showed significant cytotoxicity. The study focused on structural variations and their impact on biological activity, leading to the identification of potent anticancer agents .
Mechanism of Action
The mechanism of action of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural and physicochemical properties of imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate with structurally related compounds:
Key Observations :
- Positional Isomerism : The 6-carboxylic acid analog (imidazo[2,1-b][1,3]thiazole-6-carboxylic acid) exhibits lower solubility due to reduced hydrogen-bonding capacity compared to the 2-carboxylic acid derivative .
- Bioactivity : While the target compound’s applications are largely exploratory, 1-substituted imidazole-2-carboxylic acids show specific inhibition of metallo-β-lactamases, highlighting the role of substituent flexibility in target binding .
- Hydrate vs. Anhydrous Forms : The hydrate form of the target compound enhances crystallinity but may reduce thermal stability compared to anhydrous analogs like imidazo[2,1-b][1,3]thiazole-6-carboxylic acid .
Biological Activity
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate (CAS No. 1284226-74-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₈N₂O₂S·H₂O, with a molecular weight of approximately 236.25 g/mol. It typically appears as a white to off-white powder and has a melting point of 305 to 307°C. The compound exhibits moderate solubility in solvents such as dimethyl sulfoxide (DMSO) and ethanol, while being slightly soluble in water.
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its efficacy has been compared to standard antibiotics such as norfloxacin .
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells with IC50 values below 10 µg/mL .
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, contributing to its profile as a promising therapeutic agent.
The mechanisms through which this compound exerts its biological effects are complex and involve multiple biochemical pathways:
- Enzyme Inhibition : The compound is believed to act as an enzyme inhibitor by targeting specific protein kinases involved in cell signaling pathways related to cancer progression and inflammation. Notably, it interacts with vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.
- Receptor Modulation : It may modulate immune responses by affecting the activity of immune cells without significantly inhibiting humoral immunity. This was evidenced in studies where certain derivatives suppressed delayed-type hypersensitivity in mice while preserving other immune functions .
Case Studies
Several studies have highlighted the biological activity of Imidazo[2,1-b][1,3]benzothiazole derivatives:
- Immunosuppressive Effects : A series of 2-phenylimidazo[2,1-b]benzothiazole derivatives were tested for immunological activities. One prominent compound demonstrated significant suppressive activity on delayed-type hypersensitivity without affecting humoral immunity in mice when administered orally .
- Antitumor Efficacy : In vitro studies showed that certain derivatives exhibited high cytotoxicity against various cancer cell lines. For instance, a specific derivative displayed an IC50 value lower than that of doxorubicin in human glioblastoma U251 cells, indicating its potential as an anticancer agent .
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step reactions including cyclization processes. One common method includes the reaction of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst under reflux conditions in solvents like ethanol or acetic acid. Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compounds.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
